Dfgyvae

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

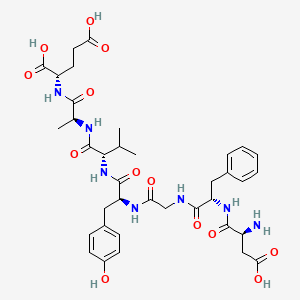

DFGYVAE is a peptide compound that has garnered significant interest in the scientific community due to its potential biological activities. It is a derivative of the YVAE peptide and has been studied for its inhibitory effects on 3-hydroxy-3-methylglutaryl–coenzyme A reductase (HMG–CoA reductase), an enzyme involved in cholesterol biosynthesis .

Vorbereitungsmethoden

Die industrielle Produktion von DFGYVAE kann mit automatisierten Peptidsynthesizern skaliert werden, die eine effiziente und reproduzierbare Synthese von Peptiden ermöglichen. Die Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) ist für die Reinigung des synthetisierten Peptids unerlässlich, um die gewünschten Reinheitsgrade zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

DFGYVAE unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Das Peptid kann oxidiert werden, um Disulfidbrücken zwischen Cysteinresten zu bilden.

Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen und in Thiolgruppen zurückverwandeln.

Substitution: Aminosäurereste im Peptid können durch andere Aminosäuren substituiert werden, um seine Eigenschaften zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Iod können als Oxidationsmittel verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind übliche Reduktionsmittel.

Substitution: Aminosäurensubstitutionen werden typischerweise während des Syntheseprozesses unter Verwendung geschützter Aminosäuren durchgeführt.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören modifizierte Peptide mit veränderten Disulfidbrückenmustern oder Aminosäuresequenzen, die die biologische Aktivität des Peptids beeinflussen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Modellpeptid für die Untersuchung der Peptidsynthese und konformativen Analyse.

Biologie: Untersucht auf seine Rolle als Inhibitor der HMG-CoA-Reduktase, die für die Cholesterinbiosynthese von entscheidender Bedeutung ist.

Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Hypercholesterinämie und Herz-Kreislauf-Erkrankungen aufgrund seiner inhibitorischen Wirkungen auf die HMG-CoA-Reduktase.

Industrie: Verwendung bei der Entwicklung von Peptid-basierten Medikamenten und als Referenzverbindung in analytischen Verfahren

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die HMG-CoA-Reduktase kompetitiv hemmt, das Enzym, das für die Umwandlung von HMG-CoA in Mevalonat verantwortlich ist, ein Schlüsselschritt in der Cholesterinbiosynthese. Durch die Bindung an das aktive Zentrum des Enzyms verhindert this compound, dass das Substrat an das katalytische Zentrum gelangt, wodurch die Cholesterinproduktion reduziert wird. Dieser Mechanismus ähnelt dem von Statinen, einer Klasse von Medikamenten, die in großem Umfang zur Senkung des Cholesterinspiegels eingesetzt werden .

Wissenschaftliche Forschungsanwendungen

DFGYVAE has a wide range of scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis and conformational analysis.

Biology: Investigated for its role as an inhibitor of HMG–CoA reductase, which is crucial in cholesterol biosynthesis.

Medicine: Potential therapeutic applications in treating hypercholesterolemia and cardiovascular diseases due to its inhibitory effects on HMG–CoA reductase.

Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical techniques

Wirkmechanismus

DFGYVAE exerts its effects by competitively inhibiting HMG–CoA reductase, the enzyme responsible for converting HMG–CoA to mevalonate, a key step in cholesterol biosynthesis. By binding to the active site of the enzyme, this compound prevents the substrate from accessing the catalytic site, thereby reducing cholesterol production. This mechanism is similar to that of statins, a class of drugs widely used to lower cholesterol levels .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- SFGYVAE

- FGYVAE

- GFYVAE

- YVAE

Vergleich

DFGYVAE ist unter seinen ähnlichen Verbindungen aufgrund seiner spezifischen Aminosäuresequenz einzigartig, die eine höhere inhibitorische Aktivität gegen die HMG-CoA-Reduktase verleiht. Das Vorhandensein des Phenylradikals im F-Aminosäurerest und das Carbonyl-Amid der D- und F-Reste verstärkt seine Bindungsaffinität zum aktiven Zentrum des Enzyms, was es zu einem stärkeren Inhibitor im Vergleich zu seinen Analoga macht .

Eigenschaften

Molekularformel |

C37H49N7O13 |

|---|---|

Molekulargewicht |

799.8 g/mol |

IUPAC-Name |

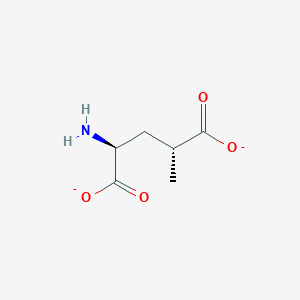

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C37H49N7O13/c1-19(2)31(36(55)40-20(3)32(51)42-25(37(56)57)13-14-29(47)48)44-35(54)27(16-22-9-11-23(45)12-10-22)41-28(46)18-39-34(53)26(15-21-7-5-4-6-8-21)43-33(52)24(38)17-30(49)50/h4-12,19-20,24-27,31,45H,13-18,38H2,1-3H3,(H,39,53)(H,40,55)(H,41,46)(H,42,51)(H,43,52)(H,44,54)(H,47,48)(H,49,50)(H,56,57)/t20-,24-,25-,26-,27-,31-/m0/s1 |

InChI-Schlüssel |

RRCWAJVJCDGGKS-UQPWSHDPSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)N |

Kanonische SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate](/img/structure/B10771046.png)

![2-Amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B10771056.png)

![14-(4-methoxyphenyl)-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10771067.png)

![N-[3-(2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl)-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10771069.png)

![Benzenemethanaminium, N-[4-[[4-[(4-ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methylene]-3-methyl-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt](/img/structure/B10771072.png)

![[3H]robalzotan](/img/structure/B10771105.png)